molecular formula C21H20FN5O5S B2982810 N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868227-03-6

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2982810
CAS No.: 868227-03-6
M. Wt: 473.48
InChI Key: GCNKZWJSHGXPBK-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a synthetic, high-purity chemical compound designed for research applications only. This molecule features a complex dihydropyrimidine core structure, a motif of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities . The core is functionalized with a 3,4-dimethoxybenzamide group and a (2-((4-fluorophenyl)amino)-2-oxoethyl)thio side chain, which are critical for its molecular interactions and specificity. The structural architecture of this compound, characterized by its multi-substituted pyrimidine ring, suggests potential for investigation as a key intermediate or a target molecule in several research areas. Its design is analogous to other documented research compounds in its class, which are often explored as enzyme inhibitors or modulators of biological pathways . Researchers may employ this compound in foundational studies aimed at hit-to-lead optimization, structure-activity relationship (SAR) analysis, and biochemical assay development. Key Applications & Research Value: • Medicinal Chemistry Research: Serves as a valuable scaffold for the design and synthesis of novel bioactive molecules, particularly for probing enzyme active sites or protein-protein interactions. • Kinase & Enzyme Inhibition Studies: The substituted pyrimidine core is a privileged structure found in many documented enzyme inhibitors, making this compound a candidate for high-throughput screening campaigns against various enzyme families. • Chemical Biology & Probe Development: Can be utilized to develop chemical probes for understanding cellular signaling pathways and identifying new therapeutic targets. This product is offered with comprehensive analytical data to ensure batch-to-batch consistency and confirm structural identity. It is provided as a solid and requires cold-chain transportation to maintain stability and purity. This chemical is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-amino-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O5S/c1-31-14-8-3-11(9-15(14)32-2)19(29)25-17-18(23)26-21(27-20(17)30)33-10-16(28)24-13-6-4-12(22)5-7-13/h3-9H,10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNKZWJSHGXPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound belonging to the pyrimidine class. Its intricate structure includes a fluorophenyl group and a thioether linkage, which may contribute to its biological activities. This article reviews the compound's biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20FN5O4S\text{C}_{19}\text{H}_{20}\text{F}\text{N}_5\text{O}_4\text{S}

This structure features multiple functional groups that may influence its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of pyrimidines exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating potential cytotoxic effects. A study showed that similar pyrimidine derivatives inhibited the growth of CCRF-CEM leukemia cells with varying degrees of efficacy, suggesting that structural modifications could enhance their therapeutic potential .

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. The compound has been evaluated for its activity against a range of pathogens. For instance, studies have highlighted that certain pyrimidine analogs possess antibacterial and antifungal activities, which could be attributed to their ability to inhibit essential microbial enzymes .

Activity Target Pathogen Effectiveness
AntibacterialE. coliModerate inhibition
AntifungalCandida albicansHigh inhibition

The mechanism by which this compound exerts its biological effects is likely multifaceted. Pyrimidines are known to interact with DNA and RNA synthesis pathways, potentially acting as antagonists or inhibitors of key enzymes involved in nucleotide metabolism .

Study 1: Anticancer Activity

In a controlled study, a series of pyrimidine derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds with structural similarities to this compound showed IC50 values ranging from 6.7 µg/mL to >20 µg/mL against various cancer cell lines .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of pyrimidine derivatives against clinical isolates. The compound demonstrated notable activity against Staphylococcus aureus and Pseudomonas aeruginosa, with zones of inhibition comparable to standard antibiotics .

Comparison with Similar Compounds

Halogen-Substituted Analogs

The closest structural analog is N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide (CAS 868227-05-8), which replaces the 4-fluorophenyl group with a 4-chlorophenyl group . Key differences include:

Property Target Compound (F) Chloro Analog (Cl)
Molecular Formula C₂₁H₂₀FN₅O₅S C₂₁H₂₀ClN₅O₅S
Molecular Weight ~485.93 g/mol 489.9 g/mol
Halogen Effect Smaller, electronegative Larger, lipophilic
Predicted LogP ~1.8 (estimated) ~2.3 (estimated)

The chloro analog’s increased lipophilicity may improve membrane permeability but reduce solubility.

Pyrimidinone Core Modifications

Compounds like 3,4-dihydro-2(1H)-pyrimidinones (Biginelli reaction products) share the dihydropyrimidinone core but lack the thioether and benzamide substituents . These simpler analogs typically exhibit lower potency in biological assays, underscoring the importance of the target compound’s appended groups for enhanced activity.

Thioether vs. Sulfonamide Linkages

In N-[4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl]-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8), a sulfonamide group replaces the thioether . Sulfonamides are stronger electron-withdrawing groups, which may alter binding kinetics compared to the thioether’s moderate electronic effects.

Fluorinated Chromenone Derivatives

Example 53 from (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares fluorinated aromatic rings and a pyrimidine core but incorporates a chromenone moiety . Such compounds often target kinases or DNA repair enzymes, suggesting the target compound may also interact with similar pathways.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsReference
Pyrimidine cyclizationThiourea, β-keto ester, HCl/EtOH, reflux
Thioether linkageK₂CO₃, CH₃CN, 60°C, 12h
Amide couplingTCICA, CH₃CN, RT, 6h

Basic: What characterization techniques are critical for confirming its structure?

Answer:
Orthogonal methods are required due to the compound’s complexity:

  • IR spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Assign signals for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and dihydropyrimidinone protons (δ 5.5–6.0 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight with high-resolution data (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Advanced: How can researchers resolve contradictions in bioactivity data across assays?

Answer:
Contradictions often arise from assay-specific variables or compound stability:

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests to distinguish direct vs. indirect effects .
  • Purity validation : Use HPLC-MS to ensure >95% purity, as impurities (e.g., unreacted intermediates) may interfere with activity .
  • Buffer/pH optimization : Test activity under physiological pH (7.4) and varying ionic strengths to mimic in vivo conditions .

Q. Table 2: Common Pitfalls in Bioactivity Studies

IssueResolution StrategyReference
Impurity interferenceHPLC-MS purification, recrystallization
Assay sensitivityUse positive controls (e.g., known inhibitors)

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

Answer:

  • Kinetic assays : Determine inhibition constants (Ki) via Michaelis-Menten plots under varying substrate concentrations .
  • Docking simulations : Use software like AutoDock to model interactions with target proteins (e.g., kinases or enzymes with pyrimidine-binding pockets) .
  • Isotopic labeling : Track metabolic pathways using ¹⁴C/³H-labeled analogs in cell cultures .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side reactions .
  • Solvent selection : Replace CH₃CN with DMF or THF for better solubility of intermediates .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 12h) .

Basic: What stability tests are essential for long-term storage?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4 weeks, monitoring degradation via HPLC .
  • Lyophilization : Improve stability by lyophilizing in phosphate buffer (pH 7.0) and storing at –80°C .

Advanced: How can computational modeling aid in structure-activity relationship (SAR) studies?

Answer:

  • QSAR models : Correlate substituent electronegativity (e.g., fluorine or methoxy groups) with bioactivity using regression analysis .
  • Molecular dynamics (MD) : Simulate binding pocket interactions over 100 ns to identify critical hydrogen bonds or π-π stacking interactions .

Basic: What in vitro assays are suitable for preliminary toxicity screening?

Answer:

  • Hepatotoxicity : Use HepG2 cells with MTT assays to measure IC₅₀ values .
  • CYP450 inhibition : Screen for cytochrome P450 interactions via fluorometric kits .

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